REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][CH:5]=1)=[O:3].C1(C)C=CC(S(O)(=O)=O)=CC=1.[CH2:24](O)[CH2:25][OH:26]>C1(C)C=CC=CC=1>[N+:10]([C:7]1[CH:6]=[CH:5][C:4]([C:2]2([CH3:1])[O:26][CH2:25][CH2:24][O:3]2)=[CH:9][CH:8]=1)([O-:12])=[O:11]
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Name
|
|
Quantity
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1.65 g
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Type
|
reactant
|
Smiles
|
CC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
172 mg
|
Type
|
reactant
|
Smiles
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C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
1.7 mL
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
20 mL
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Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
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Details
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at reflux with a Dean-Stark apparatus under nitrogen for 24 h
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Duration
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24 h
|
Type
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CUSTOM
|
Details
|
the solvent was evaporated in vacuo
|
Type
|
WASH
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Details
|
the solution was washed with saturated sodium bicarbonate solution (2×10 mL) and brine (1×10 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Recrystallisation from ether and hexanes
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Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C1(OCCO1)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |